molecular formula C12H6BrCl2NO2S B2480116 2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene CAS No. 477888-99-6

2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene

Cat. No.: B2480116
CAS No.: 477888-99-6
M. Wt: 379.05
InChI Key: RNSSOHBKYVXXFI-UHFFFAOYSA-N
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Description

2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene is a halogenated aromatic compound featuring a central 1,3-dichlorobenzene core linked via a sulfanyl (-S-) group to a 2-bromo-4-nitrophenyl moiety. This structure combines electron-withdrawing groups (bromo, nitro, and chloro substituents) with a sulfur bridge, which may influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

2-(2-bromo-4-nitrophenyl)sulfanyl-1,3-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrCl2NO2S/c13-8-6-7(16(17)18)4-5-11(8)19-12-9(14)2-1-3-10(12)15/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSSOHBKYVXXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrCl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene typically involves the reaction of 2-bromo-4-nitrophenyl sulfide with 1,3-dichlorobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron powder in the presence of hydrochloric acid can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Compounds with different functional groups replacing bromine or chlorine.

Scientific Research Applications

2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like nitro and sulfanyl can influence its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substitutions in the aromatic rings, functional groups, or bridging atoms. Below is a comparative analysis with key examples:

2-((4-Bromophenyl)sulfonyl)-1,3-difluorobenzene (C₁₂H₇BrF₂O₂S)

  • Structural Differences :
    • Bridging Group : Sulfonyl (-SO₂-) vs. sulfanyl (-S-) in the target compound.
    • Substituents : Difluoro (1,3-positions) vs. dichloro (1,3-positions) on the benzene ring; bromo at the para position vs. bromo and nitro (2- and 4-positions) on the linked phenyl ring.
  • Physicochemical Properties: Molar mass: 333.15 g/mol .
  • Functional Implications :
    • Sulfonyl groups are common in sulfa drugs and enzyme inhibitors, while sulfanyl groups may enhance redox activity or metal coordination .

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides

  • Structural Differences :
    • Core Structure : Oxadiazole and indole moieties vs. simple dichlorobenzene in the target compound.
    • Functional Groups : Acetamide side chains vs. nitro and bromo substituents.
  • Biological Activity :
    • These compounds exhibit α-glucosidase, butyrylcholinesterase (BChE), and lipoxygenase (LOX) inhibitory activity, with IC₅₀ values ranging from ~30 µM to >100 µM .
    • The sulfanyl group in these analogs contributes to enzyme binding, suggesting that the sulfanyl bridge in the target compound could also interact with biological targets, though its nitro and halogen substituents may alter specificity .

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids

  • Structural Differences :
    • Carboxylic acid and ketone functionalities vs. nitro and halogen groups in the target compound.
  • Characterization Methods :
    • NMR and IR spectroscopy confirmed structural features, highlighting the utility of these techniques for analyzing sulfanyl-linked compounds .
  • Reactivity :
    • The carboxymethyl sulfanyl group participates in hydrogen bonding and chelation, whereas the target compound’s halogen and nitro groups may favor electrophilic substitution or π-π stacking .

Research Implications and Limitations

  • Toxicity Considerations : While 1,3-dichlorobenzene is associated with skin and ingestion hazards , the addition of bromo and nitro groups may alter its toxicity profile, necessitating specialized handling studies.
  • Knowledge Gaps: Direct biological or industrial data on the target compound are absent in the provided evidence; comparisons are extrapolated from structural analogs.

Biological Activity

2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene, with the CAS number 477888-99-6, is an aromatic compound featuring multiple functional groups including bromine, nitro, and sulfanyl. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential biological activities.

The molecular formula of this compound is C12H6BrCl2NO2S, with a molecular weight of 379.06 g/mol. Its structure is characterized by the presence of a sulfanyl group linked to a dichlorobenzene moiety and a bromonitrophenyl group.

Biological Activity

Research into the biological activity of this compound has primarily focused on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing sulfanyl groups are often evaluated for their efficacy against various bacterial strains. The presence of both bromine and nitro groups may enhance the antimicrobial activity through mechanisms such as disruption of bacterial cell membranes or interference with metabolic processes.

Anticancer Activity

In vitro studies have explored the anticancer potential of related compounds. For example, a study evaluating sulfonamide derivatives demonstrated that while many compounds showed no cytotoxic activity against a range of cancer cell lines (including leukemia and breast cancer), some structural analogs exhibited moderate activity. The specific mechanism by which this compound may exert anticancer effects could involve inhibition of key enzymes or pathways involved in cell proliferation and survival.

The mechanism of action for this compound is not fully elucidated but is likely related to its ability to interact with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo reduction in biological systems, potentially leading to reactive intermediates that can damage cellular components.

Comparative Analysis

To understand the unique properties of this compound in relation to similar compounds, a comparison table is presented below:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
2-Bromo-4-nitrophenyl sulfide StructureModerateLow
1,3-Dichlorobenzene StructureLowNone
2-Bromo-4-nitrophenyl sulfone StructureHighModerate

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in MDPI evaluated various sulfonamide derivatives for their antimicrobial properties. While none showed significant activity against all tested strains, some derivatives exhibited promising results against specific bacteria, suggesting that structural modifications could enhance efficacy .
  • Case Study on Anticancer Properties : Research conducted on similar compounds involved screening across multiple cancer cell lines. Although many compounds were inactive at concentrations up to 10 µM, certain structural analogs demonstrated selective cytotoxicity against specific tumor types .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene, and how are reaction conditions optimized?

  • Methodology :

  • Nucleophilic aromatic substitution is a common approach for introducing sulfanyl groups. For example, reacting 2-bromo-4-nitrothiophenol with 1,3-dichlorobenzene derivatives in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at elevated temperatures (80–100°C) can yield the target compound .
  • Purification : Recrystallization from dichloromethane or ethanol is often employed to enhance purity, as demonstrated in analogous halogenated aryl sulfide syntheses .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments. Chlorine and bromine isotopes may cause splitting in NMR signals .
  • FT-IR : Identification of functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹, C-S bonds at ~650 cm⁻¹) .
    • Crystallography :
  • Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) is critical for resolving bond lengths, angles, and crystal packing .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and experimental spectroscopic or structural data?

  • Density Functional Theory (DFT) : Optimize molecular geometry and calculate NMR/IR spectra using software like Gaussian or ORCA. Compare with experimental data to validate structural assignments .
  • Crystallographic Refinement : Use SHELXL to refine hydrogen atom positions via riding models and analyze anisotropic displacement parameters, especially for halogen atoms (Cl, Br) prone to disorder .

Q. What strategies improve reaction yields in halogenated aryl sulfide synthesis?

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiols. For temperature-sensitive reactions, lower temperatures (50–60°C) with extended reaction times (12–24 hrs) may prevent decomposition .
  • Catalysis : Transition metals (e.g., CuI) can catalyze C-S bond formation, reducing side reactions like oxidation of sulfanyl groups .

Q. How can researchers address conflicting reports on the biological activity of halogenated aryl sulfides?

  • In Vitro Assays : Screen for antimicrobial activity using broth microdilution (e.g., MIC against E. coli or S. aureus) or cytotoxicity via MTT assays on cancer cell lines .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., NO₂ vs. Cl positions) on bioactivity using analogs like 1-[(2-bromoethyl)sulfanyl]-4-chlorobenzene .

Data Contradiction Analysis

Q. Why might X-ray crystallography and DFT calculations produce divergent bond-length values for the C-S bond?

  • Experimental vs. Theoretical : Crystallographic data account for crystal packing forces, while DFT models assume gas-phase conditions. For example, crystal lattice interactions may shorten C-S bonds by 0.02–0.05 Å compared to DFT predictions .
  • Mitigation : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., halogen bonding) influencing structural parameters .

Methodological Recommendations

  • Crystallization : For SCXRD, slow evaporation of dichloromethane/hexane mixtures (1:3 v/v) at 4°C produces high-quality crystals .
  • Chromatography : Use silica gel column chromatography (hexane/ethyl acetate gradient) to separate byproducts with similar polarities .

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